2-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol
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Overview
Description
2-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-1-ol is an organosilicon compound widely used in organic synthesis. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which serves as a protective group for alcohols. This compound is valuable in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-methylpropan-1-ol in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3CSi(CH3)2Cl+HOCH2C(CH3)2OH→(CH3)3CSi(CH3)2OCH2C(CH3)2OH+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of the TBDMS group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted alcohols or ethers.
Scientific Research Applications
2-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-1-ol is used in various scientific research applications:
Chemistry: It serves as a protective group for alcohols in organic synthesis, allowing selective reactions to occur without interference from the hydroxyl group.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the synthesis of complex molecules with therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. This protection is crucial in multi-step synthesis, where selective deprotection can be achieved under mild conditions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde: Used in synthetic glycobiology and as an aldol donor/acceptor.
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
Uniqueness
2-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-1-ol is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. The presence of the TBDMS group offers robust protection for hydroxyl groups, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
304004-77-1 |
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Molecular Formula |
C10H24O2Si |
Molecular Weight |
204.4 |
Purity |
95 |
Origin of Product |
United States |
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